5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid: is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of an amino group at position 5, a chlorophenyl group at position 1, and a carboxylic acid group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclocondensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction typically uses a catalyst such as alumina-silica-supported manganese dioxide in water, yielding the desired pyrazole derivative . The reaction conditions are mild, often carried out at room temperature, making it an environmentally friendly process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium hydroxide or potassium carbonate in the presence of suitable solvents.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: In chemistry, 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Pyrazole derivatives are known for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic applications. Pyrazole-based compounds have been investigated as potential drugs for treating various diseases, including cancer, infections, and inflammatory conditions.
Industry: In the industrial sector, this compound can be used in the development of agrochemicals, such as herbicides and pesticides. Its ability to interact with biological targets makes it a valuable component in the formulation of agricultural products.
Mechanism of Action
The mechanism of action of 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The amino group and carboxylic acid group allow it to form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended application.
Comparison with Similar Compounds
- 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile
- 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-methyl ester
- 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-ethyl ester
Comparison: Compared to its similar compounds, 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid is unique due to the presence of the carboxylic acid group. This functional group enhances its solubility in water and its ability to form hydrogen bonds, making it more versatile in biological and chemical applications. The presence of the chlorophenyl group also contributes to its unique chemical reactivity and biological activity.
Properties
IUPAC Name |
5-amino-1-(2-chlorophenyl)pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O2/c11-7-3-1-2-4-8(7)14-9(12)6(5-13-14)10(15)16/h1-5H,12H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLYACMJLGITAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=C(C=N2)C(=O)O)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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